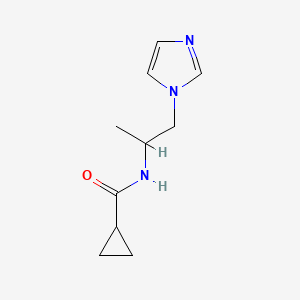![molecular formula C14H17N3O2 B7526282 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide, also known as JNJ-5207852, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Mechanism of Action
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is predominantly expressed in sensory neurons. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is involved in the transmission of pain signals. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain sensation.
Biochemical and Physiological Effects:
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensation in preclinical models of acute and chronic pain. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has also been found to exhibit antipsychotic effects in preclinical models of schizophrenia.
Advantages and Limitations for Lab Experiments
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models and has been found to exhibit potent analgesic effects. However, there are also some limitations to its use. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on other biological systems.
Future Directions
There are several future directions for research on 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide. One area of research is in the development of new pain management therapies. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has shown promise as a potent analgesic in preclinical models, and further research is needed to determine its safety and efficacy in humans. Another area of research is in the development of new antipsychotic therapies. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit antipsychotic effects in preclinical models, and further research is needed to determine its potential in the treatment of schizophrenia. Finally, further research is needed to elucidate the mechanism of action of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide and its effects on other biological systems.
Synthesis Methods
The synthesis of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 3-pyridin-3-ylprop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide with good purity.
Scientific Research Applications
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of pain management. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit potent analgesic effects in preclinical models of acute and chronic pain. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the transmission of pain signals.
properties
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-14(19)12-5-8-17(9-6-12)13(18)4-3-11-2-1-7-16-10-11/h1-4,7,10,12H,5-6,8-9H2,(H2,15,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVYMRPLOOFTOM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)




![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)






![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)